molecular formula C4H4IN3O B1384460 6-Amino-5-iodopyrimidin-4-OL CAS No. 655253-93-3

6-Amino-5-iodopyrimidin-4-OL

Cat. No. B1384460
M. Wt: 237 g/mol
InChI Key: JHZSQTCCDKICMM-UHFFFAOYSA-N
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Description

“6-Amino-5-iodopyrimidin-4-OL” is a chemical compound . It is a derivative of pyrimidine, which is a heterocyclic aromatic compound that occurs widely in nature .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For instance, one method involves the cyclocondensation of 3-substituted N-cyano-N-methylbut-2-enamides and 4-methoxybenzylamine .


Molecular Structure Analysis

The molecular formula of “6-Amino-5-iodopyrimidin-4-OL” is C4H3IN2O . The structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Scientific Research Applications

Synthesis and Chemistry

  • Labeling with Stable Isotopes : 5-Amino-4-iodopyrimidine, closely related to 6-Amino-5-iodopyrimidin-4-OL, can be labeled with carbon-14 or stable isotopes carbon-13 and nitrogen-15, demonstrating its utility in carbon-nitrogen and carbon-carbon bond formations (Latli et al., 2008).
  • Palladium-Catalysed Arylations and Alkynylations : This compound has been used in the synthesis of novel 5-aryl analogues of bropirimine, an immunological agent with anticancer properties, through palladium-catalysed arylations and alkynylations (Hannah et al., 2000).

Structural Analysis and Molecular Design

  • Single-Crystal Analysis and Theoretical Calculations : Research includes the synthesis and structural analysis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, where different moieties binding to the pyrimidin-4-ol group affect the stability and reactivity of the resulting compounds (Ali et al., 2021).
  • Cytostatic Properties : Studies on the synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives using 6-iodopyrimidines have shown considerable cytostatic activity in some derivatives (Hocková et al., 2004).

Biological Properties and Potential Applications

  • Anti-tubercular Activity : Some pyrimidin derivatives exhibit moderate anti-tubercular activity, suggesting their potential as anti-tubercular agents (Erkin et al., 2021).
  • Inhibition of Nitric Oxide Production : Certain 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide production, which could be significant in medical research (Jansa et al., 2014).

Safety And Hazards

The safety data sheet for “6-Amino-5-iodopyrimidin-4-OL” suggests that any clothing contaminated by the product should be immediately removed and the affected area should be moved out of the dangerous zone . It also suggests that the product should be stored in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

4-amino-5-iodo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZSQTCCDKICMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-iodopyrimidin-4-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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